5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a benzimidazole moiety linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of benzimidazole derivatives with thiadiazole precursors. One common method includes the condensation of 1H-benzimidazole-1-carboxaldehyde with N-methylthiosemicarbazide under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and thiadiazole rings can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and thiabendazole, which also exhibit antimicrobial and anticancer properties.
Thiadiazole derivatives: Such as acetazolamide and methazolamide, known for their diuretic and anticonvulsant activities.
Uniqueness
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its dual functionality, combining the properties of both benzimidazole and thiadiazole rings. This dual functionality enhances its potential for diverse applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C11H11N5S |
---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-12-11-15-14-10(17-11)6-16-7-13-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3,(H,12,15) |
InChI Key |
UVSCPTHWHDNIQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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